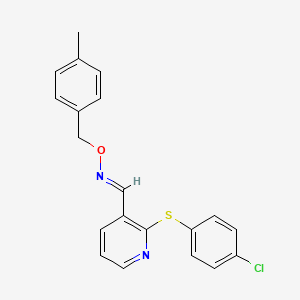

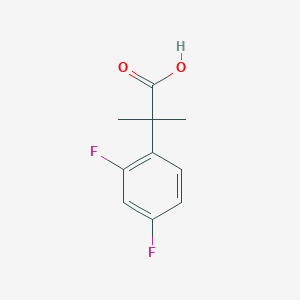

![molecular formula C12H9FN4O B2749383 1-(3-fluorophenyl)-3-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1993233-09-2](/img/structure/B2749383.png)

1-(3-fluorophenyl)-3-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

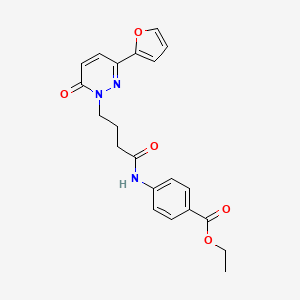

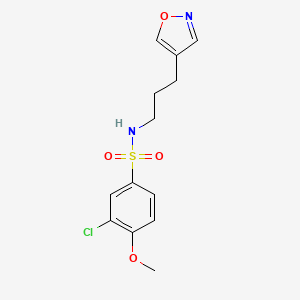

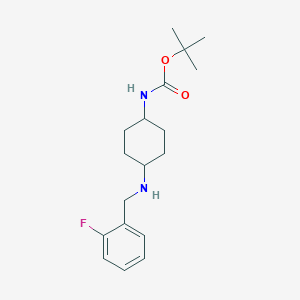

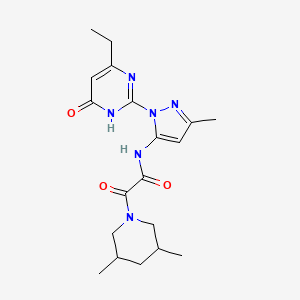

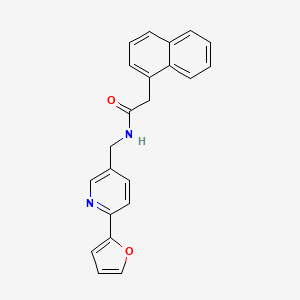

The compound “1-(3-fluorophenyl)-3-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines . The resultant compounds were then tested for their antitubercular activity .Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines provides insights into the contributions of different aromatic, aryl, and alkyl substitution at the C-4 position of the 7-deazapurine ring .Chemical Reactions Analysis

The chemical reactions of pyrazolo[3,4-d]pyrimidines involve the reactivities of the substituents linked to the ring carbon and nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidines are influenced by their structure. For instance, the 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Scientific Research Applications

Antifungal Activity

Recent studies have investigated derivatives of pyrazolo[3,4-d]pyrimidin-4-one as potential fungicides. These compounds exhibit low toxicity and high efficiency against fungal pathogens. Their unique chemical structure makes them promising candidates for developing new antifungal agents .

Immunomodulation via IDO1 Inhibition

IDO1 (indoleamine 2,3-dioxygenase 1) plays a crucial role in immune regulation. Novel isoxazolo[5,4-d]pyrimidin-4(5H)-one inhibitors have been designed to selectively target IDO1. These compounds hold promise as immunomodulators, potentially influencing immune responses in diseases such as cancer and autoimmune disorders .

Antitubercular Activity

Researchers have explored pyrazolo[3,4-d]pyrimidin-4-one derivatives for their in vitro antitubercular activity. These compounds were tested against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG). The results suggest their potential as agents in the fight against tuberculosis .

Hypnotic Properties

Barbituric acid derivatives containing the pyrimidine nucleus, such as veranal, have been used as hypnotics. These compounds act on the central nervous system, inducing sleep and relaxation .

Vitamin Synthesis

Pyrimidine rings are essential components of vitamins like riboflavin (vitamin B2), thiamine (vitamin B1), and folic acid. These vitamins play critical roles in various metabolic processes within the body .

Diabetogenic Action

Alloxan, which contains the pyrimidine nucleus, is known for its diabetogenic action in animals. Researchers have studied its effects on glucose metabolism and pancreatic beta cells .

Mechanism of Action

Target of Action

Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been studied for their potential biological and pharmacological activities .

Mode of Action

It is known that the pyrazolo[3,4-d]pyrimidin-4-one core is a significant scaffold in the synthesis and development of many promising drugs .

Biochemical Pathways

Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been associated with various biological applications .

Result of Action

Some pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown moderate to high in vitro antifungal activities .

Safety and Hazards

Future Directions

The future directions in the research of pyrazolo[3,4-d]pyrimidines involve the development of new compounds as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name |

1-(3-fluorophenyl)-3-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN4O/c1-7-10-11(14-6-15-12(10)18)17(16-7)9-4-2-3-8(13)5-9/h2-6H,1H3,(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDDLWGDYGGCFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=O)NC=N2)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2749301.png)

![2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)acetamide](/img/structure/B2749303.png)

![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2749305.png)

![2-[(4-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2749310.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-isopropylacetamide](/img/structure/B2749312.png)

![S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} benzenecarbothioate](/img/structure/B2749319.png)

![2-cyclohexyl-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2749322.png)